

In-Depth Technical Guide: TCO-PEG3-CH2-aldehyde

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Compound of Interest

Compound Name: TCO-PEG3-CH2-aldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control, properties, and applications of **TCO-PEG3-CH2-aldehyde**, a heterobifunctional linker crucial for advanced bioconjugation techniques.

Physicochemical Properties and Specifications

TCO-PEG3-CH2-aldehyde is a versatile molecule used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.^{[1][2]} It features a trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry and an aldehyde group for covalent bonding with amine-containing molecules.^{[3][4]} The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.^{[3][4]}

Quantitative data from typical certificates of analysis are summarized below. Note that slight variations in molecular weight and formula may be reported by different suppliers.

Table 1: Physicochemical Properties

Parameter	Representative Value	Source
Chemical Formula	C ₂₅ H ₃₆ N ₂ O ₇	[3]
C ₁₇ H ₂₉ NO ₆	[1]	
Molecular Weight	476.56 g/mol	[3][5]
343.42 g/mol	[1][4]	
Physical Form	Colorless oil / Viscous liquid	[3][6]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	[3]

Table 2: Quality Control Specifications

Parameter	Specification	Typical Analytical Method
Purity	≥95% (or >90%)	HPLC, LCMS
Identity	Consistent with structure	¹ H NMR, LCMS
Storage	-20°C, avoid light	N/A

Key Functional Groups and Reactivity

TCO Group for Bioorthogonal Ligation

The TCO moiety reacts with tetrazine-functionalized molecules via an inverse electron demand Diels-Alder cycloaddition (iEDDA).[1][3] This reaction is exceptionally fast and selective, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst, making it ideal for use in complex biological systems.[3]

Aldehyde Group for Amine Conjugation

The aldehyde group serves as a reactive handle for conjugation to molecules containing primary amines, such as the lysine residues on proteins or antibodies. The reaction between an aldehyde and a primary amine forms an imine derivative, also known as a Schiff base.[7][8] This reaction is reversible and acid-catalyzed.[7][8] For stable linkage, the resulting imine can

be reduced to a secondary amine. Alternatively, the aldehyde can react with other amine derivatives like hydrazines or hydroxylamines to form stable hydrazones or oximes, respectively.[7]

Experimental Protocols

The following are representative protocols for the quality control analysis of **TCO-PEG3-CH2-aldehyde**.

Identity and Purity by Liquid Chromatography-Mass Spectrometry (LCMS)

- Objective: To confirm the molecular weight and assess the purity of the compound.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
- Method:
 - Sample Preparation: A stock solution of the compound is prepared in acetonitrile or a similar suitable solvent at a concentration of approximately 1 mg/mL. A dilution to ~50 µg/mL is made in the mobile phase.
 - Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
 - Detection: UV at 214 nm and 254 nm.

- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Range: m/z 100-1000.
- Data Analysis: The retention time of the main peak is recorded. The mass spectrum of the main peak is analyzed to confirm the presence of the expected molecular ion ($[M+H]^+$). Purity is calculated based on the area of the main peak relative to the total peak area in the UV chromatogram.

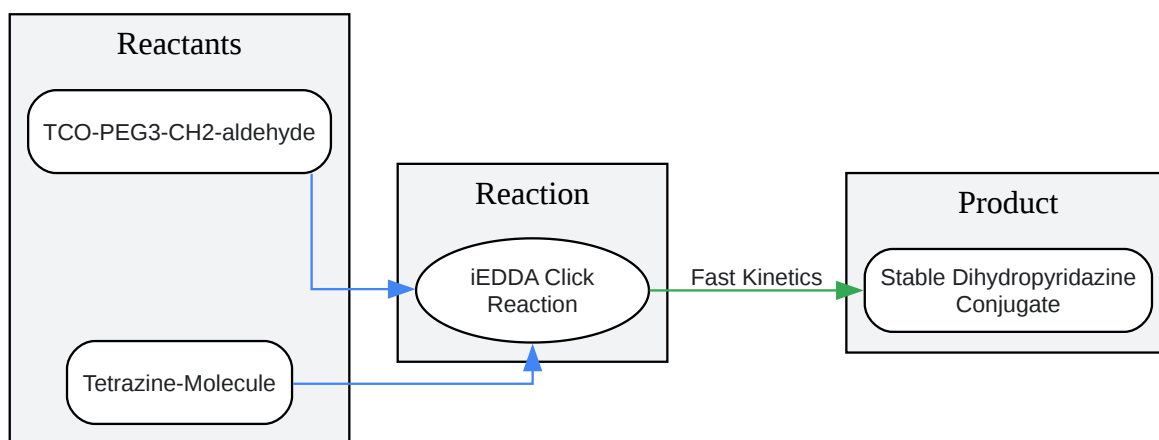
Structural Confirmation by Proton Nuclear Magnetic Resonance (^1H NMR)

- Objective: To confirm the chemical structure of the compound by analyzing the chemical shifts and integrations of its protons.
- Instrumentation: NMR Spectrometer (e.g., 400 MHz).
- Method:
 - Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Acquisition:
 - A standard proton NMR spectrum is acquired.
 - Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Data Analysis: The resulting spectrum is processed (Fourier transform, phase correction, baseline correction). The chemical shifts (ppm), splitting patterns, and integrations of the observed peaks are compared to the expected signals for the **TCO-PEG3-CH2-aldehyde** structure. The spectrum should be consistent with the proposed structure.[6]

Visualizations

TCO-Tetrazine Ligation Pathway

The following diagram illustrates the bioorthogonal reaction between the TCO group of the linker and a tetrazine-functionalized molecule.

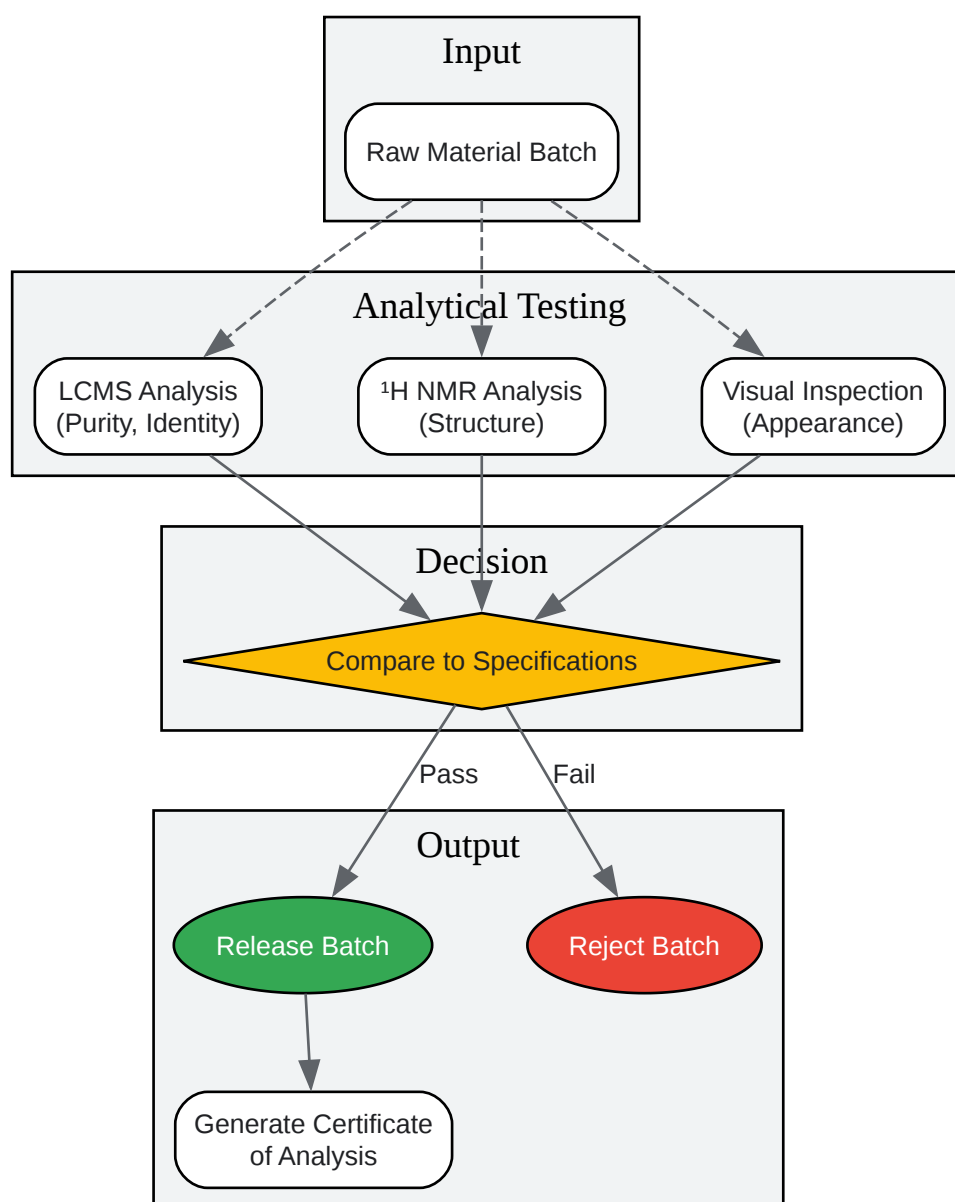


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Caption: Bioorthogonal iEDDA reaction pathway.

Quality Control Experimental Workflow

This diagram outlines the typical workflow for the analysis and certification of a batch of **TCO-PEG3-CH2-aldehyde**.

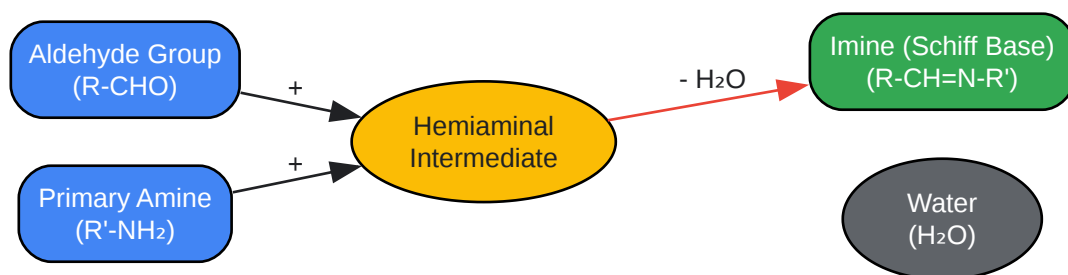


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Caption: Quality control workflow for **TCO-PEG3-CH2-aldehyde**.

Aldehyde-Amine Conjugation Logic

This diagram shows the logical relationship in the reaction between the aldehyde moiety and a primary amine to form a Schiff base.



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Caption: Logical flow of Schiff base formation.

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